molecular formula C13H12N2O2 B2918384 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid CAS No. 1094347-07-5

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid

Cat. No.: B2918384
CAS No.: 1094347-07-5
M. Wt: 228.251
InChI Key: XOILKTOEBUSZDU-UHFFFAOYSA-N
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Description

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a pyridin-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid typically involves the reaction of 2-(aminomethyl)pyridine with 3-bromobenzoic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, often with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted pyridine derivatives .

Scientific Research Applications

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILKTOEBUSZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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